molecular formula C11H10O6 B1296522 3,5-Diacetoxybenzoic acid CAS No. 35354-29-1

3,5-Diacetoxybenzoic acid

Cat. No.: B1296522
CAS No.: 35354-29-1
M. Wt: 238.19 g/mol
InChI Key: QBTDQJMLMVEUTQ-UHFFFAOYSA-N
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Description

3,5-Diacetoxybenzoic acid is an organic compound with the chemical formula C11H10O6. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by acetoxy groups. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Diacetoxybenzoic acid can be synthesized through the acetylation of 3,5-dihydroxybenzoic acid. The reaction involves the use of acetic anhydride and a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diacetoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: 3,5-dihydroxybenzoic acid.

    Esterification: Various esters depending on the alcohol used.

    Reduction: 3,5-dihydroxybenzyl alcohol.

Scientific Research Applications

3,5-Diacetoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-diacetoxybenzoic acid involves its ability to undergo hydrolysis to form 3,5-dihydroxybenzoic acid, which can then participate in various biochemical pathways. The acetoxy groups enhance its solubility and reactivity, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

    3,5-Dihydroxybenzoic acid: The parent compound from which 3,5-diacetoxybenzoic acid is derived.

    3,4-Diacetoxybenzoic acid: A similar compound with acetoxy groups at positions 3 and 4.

    4,5-Diacetoxybenzoic acid: A compound with acetoxy groups at positions 4 and 5.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form hyperbranched polymers and its applications in material science and pharmaceuticals set it apart from other similar compounds .

Properties

IUPAC Name

3,5-diacetyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O6/c1-6(12)16-9-3-8(11(14)15)4-10(5-9)17-7(2)13/h3-5H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTDQJMLMVEUTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1)C(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

145087-21-4
Record name Benzoic acid, 3,5-bis(acetyloxy)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145087-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50337196
Record name 3,5-Diacetoxybenzoic acid
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Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35354-29-1
Record name 3,5-Diacetoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Diacetoxybenzoic Acid
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Synthesis routes and methods I

Procedure details

50 g of 3,5-dihydroxybenzoic acid are suspended in 132.2 g of acetic anhydride and heated to 50°. After the addition of 15 drops of concentrated H2SO4, the resulting solution is stirred for 1 hour at 60°. The reaction mixture is poured onto ice and extracted with CH2Cl2. The combined organic phases are washed 3 times with H2O, dried over Na2SO4 and concentrated by evaporation. The residue is crystallised from ether and yields 3,5-diacetoxybenzoic acid having a melting point of 140°-145°.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
132.2 g
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
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catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3,5-dihydroxybenzoic acid (7.71 g, 50 mmol) in EtOAc (110 mL) were added acetic anhydride (12.25 mL, 130 mmol) and pyridine (8.08 mL, 100 mmol) in an ice-water bath under a nitrogen atmosphere. The mixture was stirred at 0° C. for 40 min and then stirred at ambient temperature for 4 h. 98% Formic acid (2.36 mL, 60 mmol) was added and the resulting mixture was stirred for 1 h. Then, it was poured into water and extracted with EtOAc. The organic phase was washed with water and brine, dried over Na2SO4, filtered, and evaporated in vacuo. Purification of the residue via recrystallization from n-heptane/EtOAc provided 3,5-diacetoxybenzoic acid (8.97 g, 75.3%) as white solid. Data are: 1H NMR (CDCl3, 300 MHz) δ 12.1 (bs, 1H), 7.73 (d, 2H), 7.21 (t, 1H), 2.32 (s, 6H); 13C NMR (CDCl3, 75 MHz) δ 170.4, 169.0, 151.2, 131.5, 121.3, 121.0, 21.2; mp=161-162° C.; HRMS (EI+) found 238.0475 M+, calcd 238.0477 for C11H10O6; Anal. Calcd for C11H10O6: C, 55.47; H, 4.23. Found: C, 55.62; H, 4.37.
Quantity
7.71 g
Type
reactant
Reaction Step One
Quantity
12.25 mL
Type
reactant
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Quantity
8.08 mL
Type
reactant
Reaction Step One
Name
Quantity
110 mL
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solvent
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2.36 mL
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reactant
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Name
Quantity
0 (± 1) mol
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solvent
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Synthesis routes and methods III

Procedure details

3,5-Dihydroxybenzoic acid (7.2 g, 50 mM) was dissolved in 11 ml of acetic anhydride. To the resulting solution were added 5 drops of sulfuric acid, followed by stirring at room temperature for 20 minutes. Subsequently, 10 g of ice was added and 12 ml of 1N hydrochloric acid was then added. After sonication, a precipitated crystal was recovered by filtration. Washing the crystal with toluene gave 3,5-diacetoxybenzoic acid (10.23 g). The obtained 3,5-diacetoxybenzoic acid (2.38 g, 10 mM) was dissolved in 5 ml of SOCl2 and the solution was heated under reflux at 80° C. for 1 hour. The solvent SOCl2 was distilled off under reduced pressure to yield 3,5-diacetoxybenzoyl chloride (2.44 g).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3,5-diacetoxybenzoic acid unique in polymer synthesis?

A1: Unlike traditional linear polymers, DABA's three reactive groups allow it to form hyperbranched polymers, which resemble highly branched tree-like structures. These structures possess unique properties compared to their linear counterparts, such as increased solubility, lower viscosity, and a high density of functional end groups. []

Q2: How does the incorporation of this compound impact the morphology of poly(p-oxybenzoyl) (POB)?

A2: When copolymerized with 4-acetoxybenzoic acid (ABA), DABA can dramatically alter the morphology of POB. While ABA alone yields fibrillar crystals, the addition of DABA leads to the formation of diverse morphologies including microspheres, nanofibers, and unique network structures comprised of spheres interconnected by fibrillar crystals. [, , ] This morphological control stems from DABA's ability to induce liquid-liquid phase separation during the polymerization process. []

Q3: Can the molecular weight of hyperbranched polymers synthesized from this compound be controlled?

A3: Yes, several strategies can be employed. Copolymerization with difunctional monomers like bisphenol-P allows for control over the degree of polymerization, and thus the molecular weight. [] Additionally, reaction conditions like temperature and the presence of catalysts can influence the molecular weight of the resulting hyperbranched polyesters. [, ]

Q4: What challenges are associated with the polycondensation of this compound?

A4: While seemingly straightforward, the polycondensation of DABA can be prone to side reactions. One significant challenge is the loss of acetyl groups during polymerization, leading to unintended branching or cross-linking. [] Researchers have investigated the mechanisms behind this deacetylation to optimize reaction conditions and minimize these unwanted side reactions. []

Q5: Beyond structural diversity, what other applications do hyperbranched polymers derived from this compound offer?

A5: The unique architecture and properties of DABA-derived hyperbranched polymers have sparked interest in various applications. For instance, they have been explored as potential catalysts by incorporating specific functional groups within their structure. [] Furthermore, their ability to host molecules within their branched architecture makes them promising candidates for light-harvesting models by incorporating light-sensitive units. []

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